![molecular formula C9H12N2O2 B183908 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol CAS No. 53476-71-4](/img/structure/B183908.png)
6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol
Overview
Description
6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol, also known as THCPD, is a cyclic pyrimidine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways in the body. 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol has been found to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the progression of Alzheimer's disease.
Biochemical and Physiological Effects
6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to exhibit anticonvulsant, anti-inflammatory, and antitumor activities. Additionally, 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol has been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the progression of Alzheimer's disease. Furthermore, 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol in lab experiments include its potential therapeutic applications and its ability to modulate various signaling pathways in the body. However, the limitations of using 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol in lab experiments include its limited solubility in water and its potential toxicity at high concentrations. Therefore, it is important to carefully consider the appropriate concentration of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol to use in experiments.
Future Directions
For research could include investigating the compound's potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be conducted to elucidate the mechanism of action of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol and to identify potential drug targets. Furthermore, the development of new synthetic methods for 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol could be explored to improve the yield and purity of the compound.
Synthesis Methods
The synthesis of 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol involves the reaction of 2,4-pyrimidinedione with cycloheptanone in the presence of a reducing agent such as sodium borohydride. The reaction yields 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol as a white crystalline solid with a melting point of 180-182°C. The purity of the compound can be confirmed by NMR and HPLC analysis.
Scientific Research Applications
6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anti-inflammatory, and antitumor activities. The compound has also been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the progression of Alzheimer's disease. Additionally, 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation.
properties
IUPAC Name |
1,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-8-6-4-2-1-3-5-7(6)10-9(13)11-8/h1-5H2,(H2,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXILTEYPVYROAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30310523 | |
| Record name | 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53476-71-4 | |
| Record name | 53476-71-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=228074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30310523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



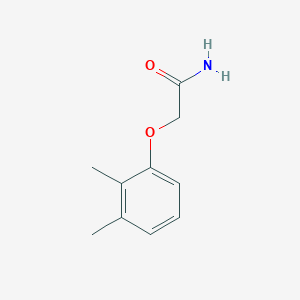

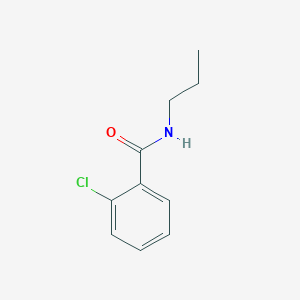

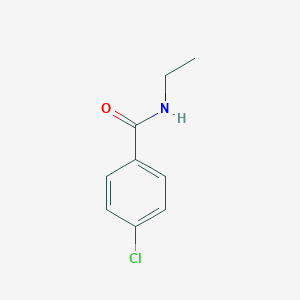
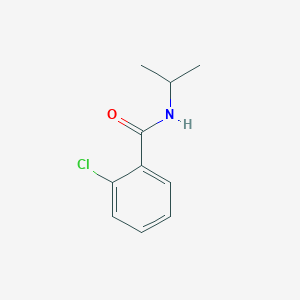

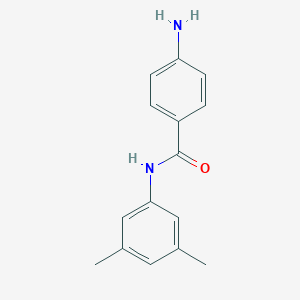
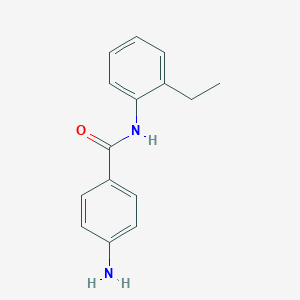
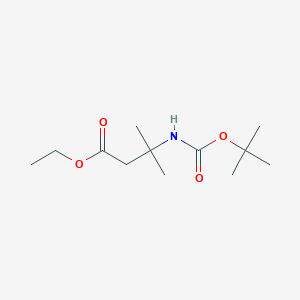
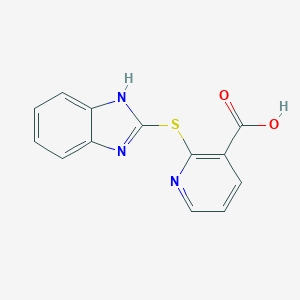
![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)
![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)
